(6-(Isopropylamino)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Isopropylamino)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Isopropylamino)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the transition metal-catalyzed borylation of halopyridines using diboron reagents. For example, the reaction of 6-bromo-3-pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-(Isopropylamino)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
(6-(Isopropylamino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (6-(Isopropylamino)pyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The amino group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
6-(Methylamino)pyridine-3-boronic Acid: A closely related compound with a methyl group instead of an isopropyl group on the amino nitrogen.
Pyridine-3-boronic Acid: Lacks the amino substituent, making it less versatile in certain reactions.
Uniqueness
(6-(Isopropylamino)pyridin-3-yl)boronic acid is unique due to the presence of both the boronic acid and the isopropylamino group on the pyridine ring. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C8H13BN2O2 |
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Molecular Weight |
180.01 g/mol |
IUPAC Name |
[6-(propan-2-ylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c1-6(2)11-8-4-3-7(5-10-8)9(12)13/h3-6,12-13H,1-2H3,(H,10,11) |
InChI Key |
MPAZWBZCHPWTBN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)NC(C)C)(O)O |
Origin of Product |
United States |
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